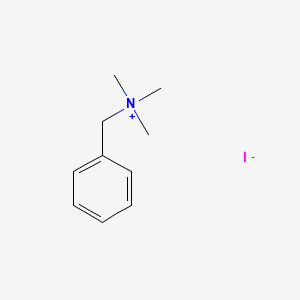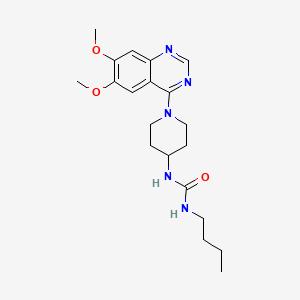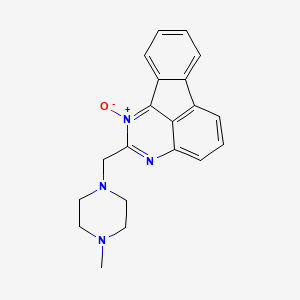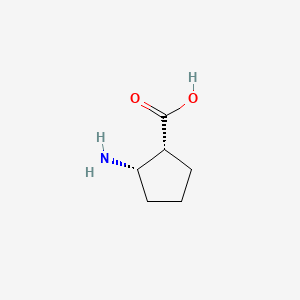
Benzyltrimethylammonium iodide
Overview
Description
Benzyltrimethylammonium iodide, with the chemical formula C11H16IN, is a white crystalline solid characterized by its benzyl and trimethylammonium functional groups . This compound is commonly used as a phase-transfer catalyst, facilitating the transfer of ions between immiscible phases in chemical reactions. It is also utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Benzyltrimethylammonium iodide primarily targets benzyl quaternary ammonium salts . It also acts as a corrosion inhibitor for steel in phosphoric acid .
Mode of Action
This compound undergoes a rearrangement reaction known as the Sommelet–Hauser rearrangement . The benzylic methylene proton is acidic and deprotonation takes place to produce the benzylic ylide . This ylide is in equilibrium with a second ylide that is formed by deprotonation of one of the ammonium methyl groups . Though the second ylide is present in much smaller amounts, it undergoes a 2,3-sigmatropic rearrangement because it is more reactive than the first one and subsequent aromatization to form the final product .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the Sommelet–Hauser rearrangement . This rearrangement reaction of benzyl quaternary ammonium salts leads to the formation of a new alkyl group in the aromatic ortho position .
Pharmacokinetics
It is known that the compound’s adsorption obeys theLangmuir adsorption isotherm , which suggests that it may have a monolayer adsorption process.
Result of Action
The result of the action of this compound is the formation of the o-methyl derivative of N,N-dimethylbenzylamine . It also shows good inhibitive ability against the corrosion of cold rolled steel in phosphoric acid .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its efficacy as a corrosion inhibitor is dependent on the concentration of the phosphoric acid solution
Biochemical Analysis
Biochemical Properties
Benzyltrimethylammonium iodide plays a significant role in biochemical reactions, particularly as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing the rate of reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the EmrE protein in bacterial membranes, influencing the protein’s function . The nature of these interactions often involves ionic and hydrophobic interactions, which stabilize the transition states of biochemical reactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound can disrupt membrane integrity, leading to altered cell signaling and metabolic processes . Additionally, it can affect the expression of genes involved in stress responses and metabolic pathways, thereby modulating cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. One well-documented mechanism is the Sommelet-Hauser rearrangement, where this compound undergoes a rearrangement in the presence of sodium amide to yield N,N-dimethylbenzylamine . This reaction involves the formation of a benzylic ylide intermediate, which undergoes a 2,3-sigmatropic rearrangement. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to affect cellular functions, including changes in cell viability and metabolic activity . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while at higher doses, it can exhibit toxic effects. For instance, high doses of this compound can lead to cellular toxicity, manifesting as cell death or impaired cellular functions . It is essential to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to participate in the synthesis of N,N-dimethylbenzylamine through the Sommelet-Hauser rearrangement . Additionally, this compound can affect the levels of metabolites involved in energy production and stress responses, thereby modulating cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity. For instance, it has been observed to localize in bacterial membranes, where it interacts with membrane proteins and affects their function . Understanding the transport and distribution of this compound is crucial for elucidating its biochemical effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the bacterial membrane, where it interacts with membrane proteins and modulates their activity . This localization is essential for its role in biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltrimethylammonium iodide can be synthesized by reacting N,N-dimethylbenzylamine with methyl iodide in ethanol. The reaction mixture is refluxed, and the product is precipitated by adding anhydrous ether . The reaction conditions are as follows:
Reactants: N,N-dimethylbenzylamine and methyl iodide
Solvent: Ethanol
Temperature: Reflux
Precipitation: Anhydrous ether
Industrial Production Methods: In an industrial setting, the synthesis involves dissolving N,N-dimethylbenzylamine in methanol, adding methyl iodide, and heating the mixture to reflux. The methanol is then evaporated, and the product is recrystallized from ethanol .
Chemical Reactions Analysis
Types of Reactions: Benzyltrimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyltrimethylammonium tribromide, which is used in the oxidation of diols.
Reduction: It can be reduced in acetonitrile, yielding insights into carbanion and radical processes.
Common Reagents and Conditions:
Oxidation: Benzyltrimethylammonium tribromide in acetic acid-water mixture.
Reduction: Acetonitrile as the solvent.
Substitution: Various organic and aqueous solvents depending on the specific reaction.
Major Products:
Oxidation: Carbonyl compounds from glycol bond fission.
Reduction: Carbanion and radical intermediates.
Substitution: Various organic compounds depending on the reactants involved.
Scientific Research Applications
Benzyltrimethylammonium iodide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzyltrimethylammonium tribromide: Used in oxidation reactions.
N,N,N-trimethylbenzylammonium chloride: Used in similar phase-transfer catalysis reactions.
Benzyltributylammonium iodide: Used in organic synthesis.
Uniqueness: Benzyltrimethylammonium iodide is unique due to its high efficiency as a phase-transfer catalyst and its effectiveness as a corrosion inhibitor. Its ability to facilitate the transfer of ions between immiscible phases and its strong adsorption onto metal surfaces make it a valuable compound in both organic synthesis and industrial applications .
Properties
IUPAC Name |
benzyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.HI/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRJQNMXIDXNIM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14800-24-9 (Parent) | |
| Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60884085 | |
| Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4525-46-6 | |
| Record name | Benzyltrimethylammonium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4525-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZYLTRIMETHYLAMMONIUM IODIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyltrimethylammonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benzyltrimethylammonium iodide interact with the acetylcholine receptor and what are the downstream effects?
A: this compound acts as an acetylcholine agonist, meaning it mimics the action of acetylcholine at the nAChR. While it can bind to the receptor, it does not induce the same conformational changes required for efficient channel opening, leading to a blockade of the receptor's normal function [, , , ]. This interaction is crucial for studying the receptor's pharmacology and for understanding neuromuscular transmission.
Q2: What is the structural characterization of this compound?
A2: this compound is a quaternary ammonium salt with the following characteristics:
Q3: Which amino acid residues are crucial for the binding of this compound to the acetylcholine receptor?
A: Research using affinity labeling techniques has identified that this compound, specifically its derivative 4-(N-maleimido)this compound (MBTA), binds to a region near cysteine residues 192 and 193 on the alpha subunit of the nAChR [, , ]. This suggests that these cysteine residues are critical for the binding and activity of this compound and related compounds.
Q4: Can the binding of this compound be modulated?
A: Yes, research shows that the binding of this compound is sensitive to the oxidation state of the acetylcholine receptor. For instance, reducing agents like dithiothreitol enhance the binding of MBTA [, ], while prior alkylation with MBTA itself can inhibit the binding of α-bungarotoxin, a snake venom toxin that also targets the acetylcholine receptor []. This indicates the importance of the receptor's redox state for ligand binding.
Q5: How is this compound used in research to study the acetylcholine receptor?
A5: this compound serves as a valuable tool for researchers in several ways:
- Affinity Labeling: The derivative MBTA is used to identify and characterize the acetylcholine binding site on the receptor [, ].
- Probing Receptor Structure-Function: By studying the effects of this compound and its derivatives on receptor function, researchers gain insights into the relationship between receptor structure and its physiological roles [, , ].
- Developing New Drugs: Understanding the interaction of this compound with the acetylcholine receptor can guide the development of novel therapeutics targeting this receptor for various neurological and muscular disorders [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![methyl (4aR,6aR,8S,9R,11aR,11bR)-4,4,9,11b-tetramethyltetradecahydro-9,11a-methanocyclohepta[a]naphthalen-8-yl rel-malonate](/img/structure/B1210551.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea](/img/structure/B1210555.png)
![1-[2-(3-Chloro-phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-piperidin-3-ol](/img/structure/B1210556.png)
![1-Phenyl-4-[[1-(phenylmethyl)-5-tetrazolyl]-(3-pyridinyl)methyl]piperazine](/img/structure/B1210557.png)
![4-amino-N5-[1-(2-furanyl)-2-(3-methylbutylamino)-2-oxoethyl]-N5-(2-methoxyphenyl)isothiazole-3,5-dicarboxamide](/img/structure/B1210558.png)
![2-[[5-[(2,3-Dimethylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]thio]-1-thiophen-2-ylethanone](/img/structure/B1210559.png)
![4-[[6-methyl-2-(6-oxo-1-cyclohexa-2,4-dienylidene)-1H-pyrimidin-4-yl]amino]benzoic acid methyl ester](/img/structure/B1210561.png)
![2-{[(4-Bromophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1210562.png)
